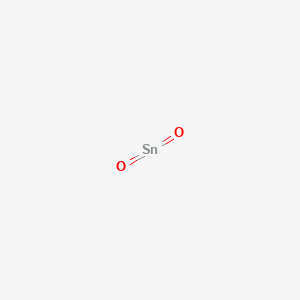

Tin(IV) oxide

Beschreibung

Eigenschaften

IUPAC Name |

dioxotin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLBLPGZBRYERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Sn]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnO2, O2Sn | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tin(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316016 | |

| Record name | Cassiterite (SnO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tin(iv) oxide appears as white or off-white crystalline solid or powder. mp: 1127 °C, Sublimes: 1800-1900 °C, density: 6.95 g/cm3 Insoluble in water. Soluble in concentrated sulfuric acid, hydrochloric acid. Occurs in nature as the mineral cassiterite. Used as a catalyst, in putty, as a polishing powder for steel and glass, in ceramic glazes and colors. "Flowers of tin" refers to the material collected as the result of condensation after sublimation., Dry Powder; Other Solid, White or slightly gray solid; [Merck Index] Pale cream to gray odorless powder; [Alfa Aesar MSDS], WHITE OR SLIGHTLY GREY POWDER., White or slightly gray powder. | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin oxide (SnO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin(IV) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insol in water, Insol in alcohol, or cold acids; slowly sol in hot concentrated potassium or sodium hydroxide soln, Sol in concentrated sulfuric acid, hydrochloric acid, Solubility in water: none, Insoluble | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

6.95 (NIOSH, 2023) - Denser than water; will sink, 6.95 g/cu cm, 6.95 g/cm³, 6.95 | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White, tetrahedral crystals, White or slightly gray powder. | |

CAS No. |

18282-10-5, 1317-45-9 | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin oxide (SnO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18282-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassiterite (SnO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassiterite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin oxide (SnO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cassiterite (SnO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin oxide (SnO2) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XQ3D0900.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

2966 °F (Decomposes) (NIOSH, 2023), 1630 °C, 2966 °F (Decomposes) | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Wissenschaftliche Forschungsanwendungen

Electronic Applications

1.1 Transparent Conductive Oxides (TCOs)

SnO2 is widely used as a transparent conductive oxide in devices such as solar cells, touch screens, and flat-panel displays. Its high optical transparency in the visible range combined with good electrical conductivity makes it ideal for these applications. Doped SnO2, particularly with fluorine (F) or antimony (Sb), enhances its conductivity while maintaining transparency .

1.2 Gas Sensors

SnO2 is extensively utilized in gas sensors due to its sensitivity to various gases like CO, NOx, and methane. The material's resistance changes upon exposure to these gases, allowing for effective detection. Recent advancements have focused on improving the sensitivity and selectivity of SnO2-based sensors through nanostructuring and doping techniques .

Catalytic Applications

2.1 Photocatalysis

SnO2 exhibits photocatalytic activity under UV light, making it suitable for environmental applications such as water purification and degradation of organic pollutants. Studies have shown that SnO2 nanoparticles can effectively degrade dyes and other contaminants in wastewater . The broad bandgap of SnO2 allows it to absorb UV light efficiently, leading to the generation of reactive oxygen species that facilitate the breakdown of pollutants .

2.2 Catalysis in Organic Synthesis

The catalytic properties of SnO2 are harnessed in various organic synthesis reactions. For instance, SnO2 nanoparticles have been explored for green synthesis methods to produce valuable organic compounds while minimizing environmental impact . The material's ability to facilitate reactions at lower temperatures enhances its appeal in sustainable chemistry.

Environmental Remediation

3.1 Water Treatment

Due to its photocatalytic properties, SnO2 is employed in advanced oxidation processes for treating contaminated water. The material can effectively degrade harmful substances like phenolic compounds and heavy metals through photocatalysis . Research indicates that SnO2 nanoparticles can be used to enhance the efficiency of water treatment systems by promoting the breakdown of pollutants under sunlight exposure .

3.2 Air Purification

SnO2-based materials are also used in air purification systems to remove volatile organic compounds (VOCs) and other harmful gases from indoor environments. Their ability to catalyze reactions that break down these pollutants contributes to cleaner air quality .

Cosmetic Applications

In cosmetics, SnO2 serves as an abrasive, bulking, and opacifying agent. It is commonly found in products like powders and creams at concentrations up to 0.4%. Its safety profile has been assessed, confirming its suitability for use in various cosmetic formulations . The compound's ability to provide a matte finish while enhancing product stability is particularly valued in the cosmetics industry.

Case Studies

Wirkmechanismus

The mechanism of action of tin(IV) oxide involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Tin(IV) Oxide (SnO₂) vs. Titanium(IV) Oxide (TiO₂)

- Crystal Structure: SnO₂ adopts a rutile-type tetragonal structure (space group P4₂/mnm), while TiO₂ exists in three polymorphs: rutile (tetragonal), anatase (tetragonal), and brookite (orthorhombic) .

- Bandgap: SnO₂ has a wider bandgap (~3.6 eV) compared to TiO₂ (~3.2 eV for anatase), making TiO₂ more effective in UV-driven photocatalysis .

- Electrical Conductivity: SnO₂ exhibits n-type semiconductor behavior with higher intrinsic electron mobility (~160 cm²/V·s) than TiO₂ (~0.1–1 cm²/V·s), favoring its use in transparent conductive layers .

Table 1: Structural and Electronic Comparison of SnO₂ and TiO₂

| Property | SnO₂ | TiO₂ (Anatase) |

|---|---|---|

| Crystal Structure | Tetragonal (Rutile) | Tetragonal |

| Bandgap (eV) | ~3.6 | ~3.2 |

| Electron Mobility (cm²/V·s) | ~160 | ~0.1–1 |

| Primary Applications | Gas sensors, PSCs | Photocatalysts, Pigments |

This compound (SnO₂) vs. Tin(II) Oxide (SnO)

- Oxidation State: SnO₂ contains Sn⁴⁺, whereas SnO features Sn²⁺, leading to distinct redox properties. SnO is prone to oxidation, forming SnO₂ in ambient conditions .

- Crystal Symmetry: SnO₂ is tetragonal, while SnO exists in two polymorphs: blue-black SnO (tetragonal, P4/nmm) and red SnO (orthorhombic, Pbca) .

- Applications: SnO₂ is used in stable conductive coatings, while SnO’s metastable nature limits its utility to niche applications like lithium-ion battery anodes .

Electrical and Dielectric Behavior

SnO₂ vs. Indium Tin Oxide (ITO)

ITO (In₂O₃:Sn) is a SnO₂-doped indium oxide widely used in transparent electrodes. Key differences include:

- Conductivity: ITO achieves higher conductivity (~10⁴ S/cm) than pure SnO₂ (~10² S/cm) due to indium’s contribution to carrier density .

- Optical Transparency: ITO offers >85% visible light transparency, slightly outperforming SnO₂-based coatings (~80%) .

- Cost: SnO₂ is cheaper than ITO, driving research into SnO₂-based alternatives for cost-sensitive applications like touchscreens .

Table 2: Electrical Properties of SnO₂ and ITO

| Property | SnO₂ | ITO |

|---|---|---|

| Conductivity (S/cm) | ~10² | ~10⁴ |

| Optical Transparency (%) | ~80 | >85 |

| Cost | Low | High |

Toxicity and Environmental Impact

Inorganic tin compounds like SnO₂ exhibit low toxicity compared to organotin derivatives (e.g., tributyltin oxide). SnO₂’s bioinertness makes it safer for biomedical and environmental applications .

Biologische Aktivität

Tin(IV) oxide, commonly known as stannic oxide (SnO2), has garnered significant attention in recent years due to its diverse biological activities. This article explores its antimicrobial properties, anticancer potential, and biocompatibility, supported by various studies and research findings.

1. Antimicrobial Properties

Mechanism of Action

this compound nanoparticles (SnO2 NPs) exhibit notable antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism primarily involves the generation of reactive oxygen species (ROS) upon exposure to light or moisture, leading to oxidative stress in microbial cells.

Research Findings

- A study demonstrated that SnO2 NPs showed varying degrees of antibacterial activity, with maximum inhibition zones recorded at concentrations of 1000 µg/mL against Staphylococcus aureus (22 mm) and Klebsiella pneumoniae (20 mm) .

- Antimony-doped tin oxide nanoparticles (ATO NPs) were found to significantly inhibit biofilm formation by uropathogenic Escherichia coli (UPEC) and S. aureus. At a concentration of 1 mg/mL, ATO NPs reduced biofilm formation by 91% for S. aureus and 67% for UPEC .

| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 1000 | 22 |

| Klebsiella pneumoniae | 1000 | 20 |

| Escherichia coli | 500 | 19 |

2. Anticancer Activity

In vitro Studies

Research indicates that SnO2 NPs possess anticancer properties, particularly against various cancer cell lines. The cytotoxic effects are attributed to the induction of apoptosis and disruption of cellular homeostasis.

- A study reported that ATO NPs effectively killed cancer cells while demonstrating non-toxicity towards normal cells . The mechanism involves downregulation of genes associated with cell proliferation and survival.

- Another investigation highlighted that SnO2 NPs could inhibit the growth of cancer cells in vitro, suggesting their potential as a therapeutic agent in oncology .

3. Biocompatibility and Toxicity

Toxicological Assessments

While the antimicrobial and anticancer properties are promising, it is crucial to evaluate the biocompatibility of SnO2 NPs. Toxicity studies using model organisms such as Caenorhabditis elegans have shown that these nanoparticles can be non-toxic at certain concentrations.

- In toxicity assays, ATO NPs did not adversely affect the survival rates of nematodes or plant growth, indicating a favorable safety profile for potential biomedical applications .

- Hematological assessments conducted on animal models exposed to SnO2 showed no significant adverse changes in blood parameters compared to control groups, further supporting their biocompatibility .

4. Case Studies

Case Study: Antibiofilm Activity

A comprehensive study focused on the antibiofilm effects of ATO NPs against polymicrobial biofilms formed by UPEC and S. aureus. The results indicated that ATO NPs not only inhibited biofilm formation but also reduced virulence factors such as hemolysin production in S. aureus, showcasing their dual role in combating infections .

Case Study: Synthesis Methodology

The synthesis of SnO2 NPs via eco-friendly methods using plant extracts has been explored extensively. For instance, basil leaf extract was utilized to produce SnO2 NPs with enhanced biological activity, highlighting the importance of green chemistry in nanoparticle synthesis .

Vorbereitungsmethoden

Pyrometallurgical and Industrial Synthesis

Pyrometallurgical methods dominate large-scale SnO₂ production due to their cost-effectiveness and scalability. The primary industrial process involves direct oxidation of metallic tin in air at elevated temperatures (1,300–1,500°C), yielding SnO₂ powder with particle sizes ranging from 1–10 µm . This method leverages the exothermic reaction:

A secondary industrial route is the carbothermal reduction of cassiterite (natural SnO₂ ore) in reverberatory furnaces at 1,200–1,300°C, where carbon reduces SnO₂ to metallic tin, followed by re-oxidation to purify the oxide . This process achieves >99% purity and annual production volumes exceeding 10 kilotons .

Sol-Gel Synthesis

The sol-gel method enables precise control over SnO₂ nanostructures. A representative protocol involves hydrolyzing tin(IV) chloride (SnCl₄·5H₂O) in isopropanol under alkaline conditions, followed by gelation and calcination at 500°C . Key advancements include:

-

Ultrasonication : Reduces crystallite size from 11 nm (untreated) to 6.7 nm by disrupting agglomeration .

-

Microwave-assisted drying : Enhances crystallinity (85% vs. 72% for conventional drying) and reduces processing time by 40% .

Applications in nanocomposites are notable. For instance, integrating multi-walled carbon nanotubes (MWCNTs) during gelation results in SnO₂-MWCNT hybrids with 15% higher thermal stability than pure MWCNTs .

Hydrothermal Synthesis

Hydrothermal methods produce SnO₂ nanoparticles (NPs) with tunable bandgaps for optoelectronic applications. Using tin chloride (SnCl₂·2H₂O) as a precursor and NaOH as a mineralizer, NPs are synthesized at 120–160°C for 16 hours .

| Hydrothermal Temperature (°C) | Crystallite Size (nm) | Bandgap (eV) | Solar Cell Efficiency (%) |

|---|---|---|---|

| 120 | 8.2 | 3.78 | 2.15 |

| 150 | 12.6 | 3.65 | 3.89 |

| 160 | 18.3 | 3.54 | 3.12 |

Optimal performance at 150°C correlates with balanced crystallinity (86%) and surface area (112 m²/g) .

Combustion Synthesis

Solution combustion synthesis (SCS) rapidly produces doped SnO₂ powders. A study using tin tetrachloride (SnCl₄) and antimony trichloride (SbCl₃) with urea fuel achieved antimony-doped SnO₂ (ATO) in 10 minutes .

| Fuel-to-Precursor Ratio | Crystallite Size (nm) | Sb³⁺ Substitution (%) | Conductivity (S/cm) |

|---|---|---|---|

| 0.2 | 9.24 | 62 | 1.2 × 10³ |

| 0.5 | 26.06 | 89 | 4.8 × 10³ |

| 1.0 | 34.81 | 78 | 3.1 × 10³ |

Excessive fuel (ratio >0.5) causes particle sintering, reducing conductivity .

Chemical Vapor Deposition (CVD)

CVD synthesizes SnO₂-carbon composites for energy storage. Floating catalytic CVD at 800°C with dimethyl sulfide produces Sn-SnO₂@hollow carbon nanospheres (HCNS) with:

The SnO₂ shell (thickness: 8–12 nm) facilitates lithium-ion diffusion, while the carbon core buffers volume changes .

Pulsed Laser Deposition (PLD)

PLD creates SnO₂ thin films for gas sensors. Depositing SnO₂ on SiO₂ substrates at 300–600°C yields films with fractal dimensions (1.65–1.92) proportional to CO sensitivity .

| Substrate Temperature (°C) | Fractal Dimension | CO Response (ΔR/R₀) |

|---|---|---|

| 300 | 1.65 | 1.8 |

| 450 | 1.78 | 4.2 |

| 600 | 1.92 | 6.9 |

Higher temperatures increase surface roughness, enhancing gas adsorption .

Doped this compound Synthesis

Doping alters SnO₂'s electronic properties. Antimony doping via combustion achieves n-type conductivity (carrier density: 10¹⁹–10²⁰ cm⁻³) . Fluorine doping (using NH₄F) reduces resistivity to 2 × 10⁻⁴ Ω·cm, suitable for transparent conducting oxides .

Composite Material Fabrication

SnO₂ composites enhance functionality in hybrid systems:

Q & A

Q. Basic Characterization

- X-ray diffraction (XRD) : Confirm crystallinity and phase purity by matching peaks to JCPDS standards (e.g., tetragonal SnO₂, PDF#41-1445). Broadening of peaks indicates nanoscale crystallites .

- Transmission electron microscopy (TEM) : Resolve lattice fringes (e.g., 0.26 nm spacing for SnO₂ (101) planes) and defect sites (e.g., edge dislocations in HRTEM) .

Q. Advanced Techniques

- X-ray photoelectron spectroscopy (XPS) : Quantify oxygen vacancy concentrations via O 1s deconvolution (e.g., peaks at 530.5 eV for lattice oxygen and 531.8 eV for vacancy-associated oxygen) .

- Electron paramagnetic resonance (EPR) : Detect unpaired electrons associated with Sn³⁺ defect states .

What statistical methods are appropriate for analyzing electrochemical performance data in SnO₂-based battery electrodes?

Q. Basic Analysis

- Error bars and standard deviation : Use ≥3 replicates to calculate uncertainty in capacity measurements (e.g., 600 ± 15 mAh g⁻¹ at 50 mA g⁻¹) .

- t-tests : Compare capacity retention between defect-engineered and pristine SnO₂ samples (e.g., 160 mAh g⁻¹ after 500 cycles vs. 120 mAh g⁻¹ for defect-free samples) .

Q. Advanced Approaches

- ANOVA : Evaluate the significance of multiple variables (e.g., defect density, graphene content) on rate performance .

- Multivariate regression : Model the relationship between vacancy concentration and ion diffusion coefficients .

How can computational methods enhance understanding of SnO₂’s electronic properties?

Basic Modeling

Density functional theory (DFT) with B3LYP hybrid functionals predicts band structures and defect formation energies. For example, simulations show oxygen vacancies reduce SnO₂’s bandgap by 0.3–0.5 eV, aligning with experimental UV-Vis data .

Q. Advanced Applications

- Ab initio molecular dynamics (AIMD) : Simulate ion migration pathways in SnO₂ lattices during battery cycling .

- Machine learning : Train models to predict optimal synthesis parameters for target conductivity using datasets from CVD and hydrothermal syntheses .

What strategies address contradictions in reported catalytic activities of SnO₂ nanomaterials?

Q. Methodological Recommendations

- Control variables : Standardize testing conditions (e.g., 25°C, 1 atm) and catalyst loading (mg cm⁻²) to isolate material-specific effects .

- Surface area normalization : Report activities per m² (e.g., turnover frequency) rather than mass-based metrics to account for morphological differences .

Case Study

Discrepancies in CO oxidation rates may arise from unaccounted hydroxyl groups on SnO₂ surfaces. Use in situ FTIR to monitor surface species during catalysis .

How should researchers design experiments to study SnO₂’s stability under extreme conditions?

Q. Basic Protocol

Q. Advanced Design

- Accelerated lifetime testing : Apply voltage pulses (e.g., 0–3 V, 100 Hz) to simulate decades of battery operation in days .

- In situ TEM : Observe structural degradation mechanisms (e.g., crack propagation) during lithiation/delithiation .

What are best practices for reporting SnO₂ research to ensure reproducibility?

Q. Data Transparency

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.